Butyl myristate CAS number 110-36-1
Butyl myristate CAS number 110-36-1
An In-depth Technical Guide to Butyl Myristate (CAS 110-36-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl myristate (CAS Number: 110-36-1), the ester of n-butanol and myristic acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and research sectors. Chemically known as butyl tetradecanoate, it is a colorless, oily liquid recognized for its excellent properties as an emollient, skin-conditioning agent, and penetration enhancer in topical and transdermal formulations.[1][2][3] Its favorable safety profile and ability to modify the skin barrier make it a subject of interest in the development of advanced drug delivery systems.[1][2][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety data.
Chemical and Physical Properties
Butyl myristate is characterized by its lipophilic nature. It is soluble in many organic solvents like acetone, chloroform, ethanol, and mineral oil, but insoluble in water.[1][5] Key quantitative properties are summarized below for easy reference.
Table 1: Physicochemical Properties of Butyl Myristate
| Property | Value | Reference(s) |
| CAS Number | 110-36-1 | [5][6][7] |
| Molecular Formula | C₁₈H₃₆O₂ | [5][6][7] |
| Molecular Weight | 284.48 g/mol | [5][6][8] |
| Appearance | Colorless, clear oily liquid | [1][6][9] |
| Odor | Mild, oily, fatty | [7] |
| Boiling Point | 332.00 to 333.00 °C (at 760 mm Hg) | [9] |
| 167-197 °C (at 5 mm Hg) | [1] | |
| Melting/Freezing Point | 1-7 °C | [1] |
| Density | 0.850 - 0.860 g/cm³ at 25 °C | [1][9] |
| Refractive Index | 1.44600 to 1.45200 at 20 °C | [9] |
| Flash Point | 158.33 °C (317.00 °F) | [9] |
| Water Solubility | 0.04 g/L at 25 °C (practically insoluble) | [5] |
| LogP (Octanol/Water) | 7.6 (calculated) | [5][6] |
Synthesis and Manufacturing
The primary industrial method for producing Butyl myristate is through the Fischer-Speier esterification of myristic acid with n-butanol.
Experimental Protocol: Synthesis of Butyl Myristate
Objective: To synthesize Butyl myristate via acid-catalyzed esterification.
Materials:
-
Myristic acid (Tetradecanoic acid)
-
n-Butanol
-
Acid catalyst (e.g., concentrated Sulfuric Acid)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
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Reaction vessel with reflux condenser and Dean-Stark trap (or equivalent water separator)
-
Separatory funnel
-
Distillation apparatus
Methodology:
-
Reaction Setup: Myristic acid, an excess of n-butanol (to drive the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid are added to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.[1]
-
Esterification: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed with n-butanol and collected in the Dean-Stark trap, continuously shifting the reaction equilibrium to favor ester formation.[10] The reaction is monitored (e.g., by TLC or GC) until the myristic acid is consumed.
-
Work-up: After cooling, the reaction mixture is washed with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.[1] It is then washed again with water to remove any remaining salts.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate. Excess n-butanol is removed via distillation.[1] The final product, Butyl myristate, is purified by fractional distillation under reduced pressure to yield a colorless, oily liquid.[1]
Caption: Synthesis workflow for Butyl myristate via Fischer esterification.
Applications in Drug Development and Research
Butyl myristate's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal delivery.
Emollient and Skin-Conditioning Agent
In topical creams and lotions, Butyl myristate acts as an emollient, forming a protective, non-greasy barrier on the skin that helps to reduce water loss and maintain hydration. This property is crucial for maintaining the integrity of the skin barrier and improving the aesthetic feel of a formulation, which can enhance patient compliance.[4]
Penetration Enhancer for Transdermal Drug Delivery
A key application in drug development is its role as a chemical penetration enhancer.[4] Butyl myristate can reversibly disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.
Mechanism of Action:
-
Lipid Fluidization: Butyl myristate integrates into the intercellular lipid bilayers of the stratum corneum. Its bulky, flexible aliphatic chain disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, fatty acids).[4][11]
-
Increased Permeability: This disruption increases the fluidity and permeability of the lipid matrix, creating pathways that facilitate the diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.[4][12]
-
Solvent Action: It can also act as a solvent or co-solvent for the API within the formulation, increasing the thermodynamic activity and driving force for partitioning into the skin.[13][14]
This mechanism allows for enhanced bioavailability of topical drugs and can reduce the required dosage, potentially minimizing side effects.[4]
Caption: Role of Butyl myristate in enhancing skin permeability.
Vehicle for Controlled Release Systems
Butyl myristate has been investigated as a vehicle and additive in microsphere preparations designed for controlled drug release.[1] By adjusting the amount of Butyl myristate incorporated into the microsphere matrix, the release rate of the encapsulated drug can be modulated, offering a strategy for tuning drug delivery profiles.
Toxicological Profile and Safety
Butyl myristate is generally considered to have a low toxicity profile, which is supported by its long history of use in cosmetic products.[1][2] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic formulations.[2] In vivo, it is expected to be hydrolyzed to myristic acid and n-butanol, both of which are further metabolized.[1]
Table 2: Summary of Toxicological Data
| Test Type | Species | Route | Result | Reference(s) |
| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 8,000 mg/kg | [1][9] |
| Acute Dermal Toxicity | Rabbit | Dermal | Non-toxic at 2.0 g/kg | [1] |
| Skin Irritation | Rabbit | Dermal | Moderately irritating (undiluted) | [1][6][15] |
| Eye Irritation | Rabbit | Ocular | Non-irritating | [1] |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1] |
According to GHS classifications, while generally safe, concentrated Butyl myristate may cause skin irritation.[6][15] Standard laboratory safety protocols, including the use of gloves and eye protection, are recommended when handling the neat substance.[15][16]
Analytical and Spectroscopic Characterization
The identity and purity of Butyl myristate are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC): Used to determine purity and identify minor impurities, such as residual myristic acid or n-butanol.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for an ester, including a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the structure, showing characteristic signals for the butyl and myristoyl acyl chains.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[6][17][19]
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. scent.vn [scent.vn]
- 6. Butyl Myristate | C18H36O2 | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 110-36-1 CAS MSDS (MYRISTIC ACID N-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Butyl myristate (CAS 110-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. butyl myristate, 110-36-1 [thegoodscentscompany.com]
- 10. CN101914015A - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]
- 11. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl Myristate – Emollient & Fragrance Solvent For Cosmetics | Chemicalbull [chemicalbull.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Butyl Myristate | 110-36-1 | TCI AMERICA [tcichemicals.com]
- 17. Butyl myristate [webbook.nist.gov]
- 18. Butyl myristate [webbook.nist.gov]
- 19. Butyl myristate [webbook.nist.gov]
